molecular formula C14H9Br2N3O B6344524 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one CAS No. 1240570-74-4

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one

Cat. No.: B6344524
CAS No.: 1240570-74-4
M. Wt: 395.05 g/mol
InChI Key: JPSCSCJXOFNEOM-UHFFFAOYSA-N
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Description

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one is a synthetic organic compound that features a triazole ring substituted with bromine atoms and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound under acidic or basic conditions.

    Bromination: The triazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atoms at the 3 and 5 positions.

    Coupling with Naphthalene Derivative: The brominated triazole is then coupled with a naphthalene derivative through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms on the triazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride in a polar aprotic solvent like DMF.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atoms.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use as a building block in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and naphthalene moiety can engage in π-π stacking, hydrogen bonding, and other non-covalent interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one: Similar structure with chlorine atoms instead of bromine.

    2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one: Similar structure with methyl groups instead of bromine.

Uniqueness

The presence of bromine atoms in 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-1-(naphthalen-2-yl)ethan-1-one imparts unique reactivity and properties compared to its chlorinated or methylated analogs. Bromine atoms are larger and more polarizable, which can influence the compound’s electronic properties and interactions with other molecules.

Properties

IUPAC Name

2-(3,5-dibromo-1,2,4-triazol-1-yl)-1-naphthalen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2N3O/c15-13-17-14(16)19(18-13)8-12(20)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSCSCJXOFNEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C(=NC(=N3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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